

3-Chloro-2,6-difluorobenzaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2,6-difluorobenzaldehyde

Cat. No.: B061406

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Chloro-2,6-difluorobenzaldehyde**

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis. It provides a detailed overview of the core physical and chemical properties of **3-Chloro-2,6-difluorobenzaldehyde**, a key trisubstituted benzaldehyde intermediate. The information herein is curated to support experimental design, ensure safe handling, and facilitate its effective application in synthetic workflows.

Core Physicochemical & Structural Properties

3-Chloro-2,6-difluorobenzaldehyde is a solid organic compound whose utility in medicinal chemistry and material science stems from its unique substitution pattern. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the benzaldehyde ring significantly influences its reactivity and physical characteristics.

Key identifying information and physical properties are summarized below. Understanding these parameters is the foundational step for its use in any laboratory setting. For instance, its melting point range is critical for determining appropriate reaction conditions and assessing purity, while its flash point dictates necessary safety protocols for handling and storage.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	190011-87-1	[1] [2]
Molecular Formula	C ₇ H ₃ ClF ₂ O	[3]
Molecular Weight	176.55 g/mol	
Appearance	Solid	[No specific source]
Melting Point	46-49 °C	[1] [2]
Flash Point	102.2 °C (216.0 °F) - closed cup	

| Assay Purity | ≥97% |[\[1\]](#)[\[2\]](#) |

Structural and Spectroscopic Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

- SMILES String: Fc1ccc(Cl)c(F)c1C=O[\[1\]](#)
- InChI: 1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H[\[1\]](#)
- InChI Key: HKZZEDGXXYRDW-UHFFFAOYSA-N[\[1\]](#)

Fourier-transform infrared (FT-IR) and laser Raman spectral analyses of **3-Chloro-2,6-difluorobenzaldehyde** have been reported, providing detailed vibrational data essential for structural confirmation and quality control.[\[1\]](#)

Safety, Handling, and Storage

From a practical, field-proven perspective, the safe handling of any chemical reagent is paramount. The hazard profile of **3-Chloro-2,6-difluorobenzaldehyde** necessitates specific precautions to mitigate risks in a research environment.

GHS Hazard Classification

The compound is classified with the following hazards, mandating careful handling:

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (STOT SE 3).

Recommended Handling and PPE

The causality behind the following recommendations is directly linked to the hazard statements. To prevent skin, eye, and respiratory irritation, a self-validating system of protective barriers must be employed.

- Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood, to prevent inhalation of dust or vapors.[4]
- Personal Protective Equipment (PPE):
 - Gloves: Wear appropriate protective gloves.[4]
 - Eye/Face Protection: Use chemical safety goggles or an eyeshield.[4]
 - Respiratory Protection: A dust mask (e.g., N95 type) is recommended.
 - Skin and Body Protection: Wear protective clothing to prevent skin contact.[4]

Storage and Stability

- Storage Class: Classified as a Combustible Solid (Storage Class Code 11).

- Conditions: Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place.^[5] Avoid physical damage to containers.^[4]

Application in Synthesis: A Representative Workflow

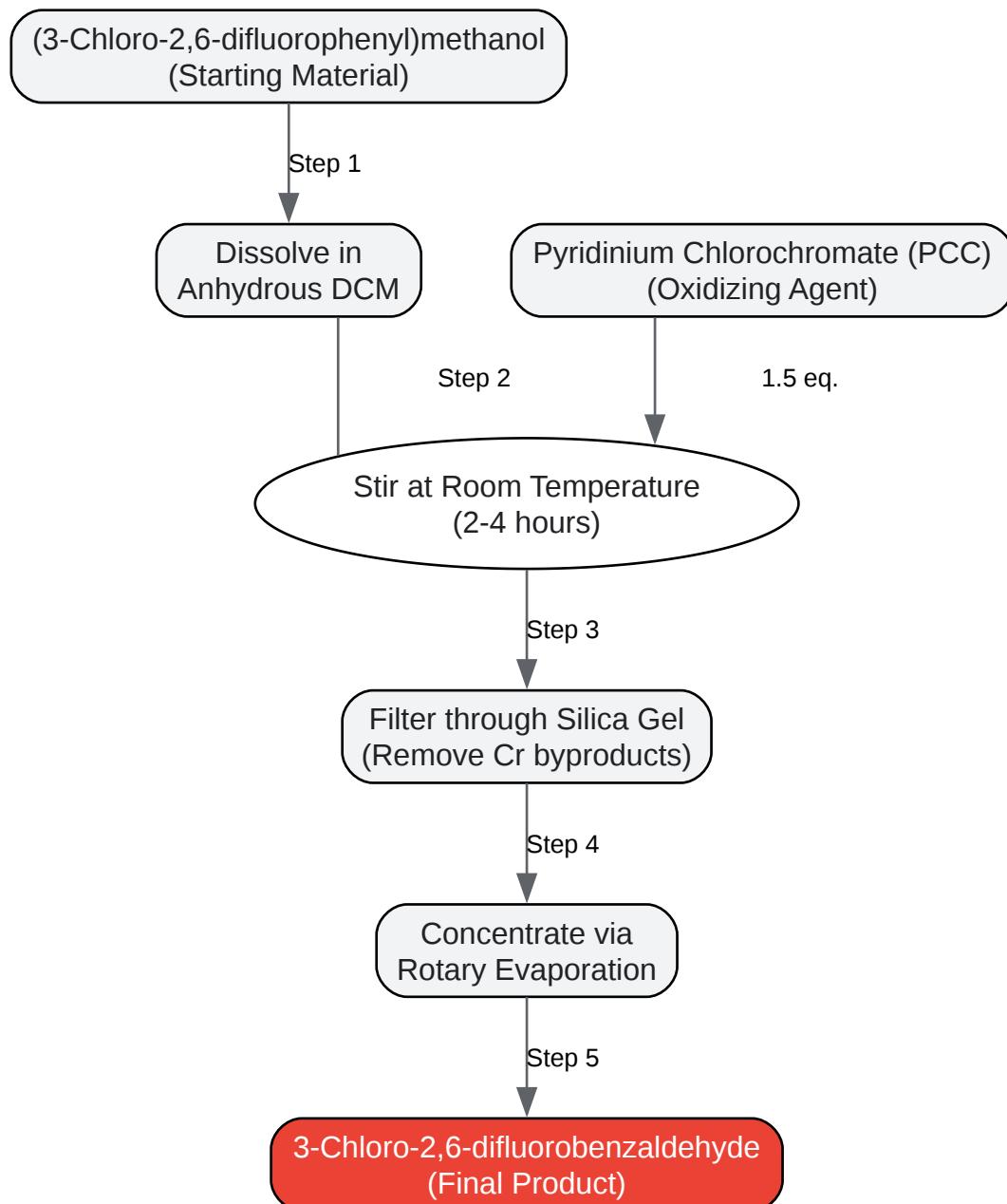
While **3-Chloro-2,6-difluorobenzaldehyde** is a commercially available building block, understanding its synthesis provides valuable context for its reactivity. A common and logical route to such aldehydes is the oxidation of the corresponding benzyl alcohol. This process is a cornerstone of organic synthesis, and detailing it showcases the practical application of chemical principles.

The following protocol describes a representative oxidation reaction. The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC) is deliberate; it is effective for converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. This choice reflects an experienced chemist's approach to maximizing yield and purity.

Experimental Protocol: Oxidation of (3-Chloro-2,6-difluorophenyl)methanol

Objective: To synthesize **3-Chloro-2,6-difluorobenzaldehyde** from its corresponding primary alcohol.

Materials:


- (3-Chloro-2,6-difluorophenyl)methanol
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Round-bottom flask, magnetic stirrer, and other standard glassware
- Rotary evaporator

Step-by-Step Methodology:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Chloro-2,6-difluorophenyl)methanol in anhydrous dichloromethane.
- Reagent Addition: To the stirred solution, add Pyridinium chlorochromate (PCC) in one portion. The typical molar ratio is approximately 1.5 equivalents of PCC per equivalent of alcohol to ensure complete conversion.
- Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the alcohol spot indicates reaction completion, typically within 2-4 hours.
- Workup: Upon completion, dilute the reaction mixture with additional DCM. Pass the entire mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug with more DCM to ensure all product is collected.
- Purification: Combine the organic filtrates and concentrate the solution using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel if necessary to yield pure **3-Chloro-2,6-difluorobenzaldehyde**.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the described synthesis, providing a clear visual representation of the transformation from starting material to final product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the oxidation of a primary alcohol to an aldehyde.

Conclusion

3-Chloro-2,6-difluorobenzaldehyde is a valuable reagent characterized by well-defined physical properties and a clear safety profile. Its melting point, flash point, and structural identifiers are critical data points for its successful and safe implementation in research and development. By understanding its fundamental characteristics and employing the handling

protocols outlined in this guide, scientists can confidently utilize this compound as a building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. scientificlabs.com [scientificlabs.com]
- 3. PubChemLite - 3-chloro-2,6-difluorobenzaldehyde (C7H3ClF2O) [pubchemlite.lcsb.uni.lu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Chloro-2,6-difluorobenzaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061406#3-chloro-2-6-difluorobenzaldehyde-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com